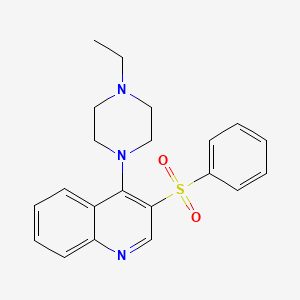

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline

Description

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline is a quinoline derivative characterized by a benzenesulfonyl group at the 3-position and a 4-ethylpiperazine moiety at the 4-position. Quinoline scaffolds are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and CNS-targeting properties. This compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by methods involving benzenesulfonyl halides and piperazine derivatives under inert conditions.

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-2-23-12-14-24(15-13-23)21-18-10-6-7-11-19(18)22-16-20(21)27(25,26)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSZYEIJCCGYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline typically involves a multi-step process. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Ethylpiperazine Group: The final step involves the nucleophilic substitution reaction where the benzenesulfonyl quinoline derivative is reacted with 4-ethylpiperazine in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core or the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent variations. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Solubility :

- The ethylpiperazine group in the target compound improves water solubility compared to methylpiperidine in BB90881, which increases hydrophobicity.

- Fluorinated derivatives (e.g., ) exhibit higher polarity but reduced metabolic stability due to fluorine’s electronegativity.

Bioactivity Modulation: Methoxy groups (BB90881) enhance bioavailability by reducing first-pass metabolism.

Synthetic Accessibility :

- The target compound’s synthesis (via benzenesulfonyl halides and piperazines) is more straightforward than that of fluorophenyl or triazole-containing analogs, which require additional coupling steps.

Research Findings and Limitations

- Pharmacological Data Gaps: While structural analogs like BB90881 and fluorophenyl derivatives are well-documented, the target compound lacks published in vivo or in vitro activity data.

- Computational Predictions : Molecular docking studies suggest that the ethylpiperazine group in the target compound may favor interactions with serotonin receptors, similar to fluorophenyl analogs.

- Thermodynamic Stability : The benzenesulfonyl group confers higher thermal stability (evidenced by melting points in related compounds) compared to acylated derivatives.

Biological Activity

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 409.54 g/mol. The compound features a quinoline core, a benzenesulfonyl group, and an ethylpiperazine moiety, contributing to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The benzenesulfonyl group may inhibit specific enzymes, disrupting metabolic pathways associated with diseases.

- DNA Intercalation : The quinoline core can intercalate with DNA, potentially affecting replication and transcription processes.

- Receptor Modulation : It may act as an antagonist or inhibitor at certain receptors, influencing signaling pathways critical for cellular function.

Biological Activities

Research has demonstrated that quinoline derivatives exhibit a broad spectrum of biological activities, including:

Anticancer Activity

Studies have indicated that quinoline derivatives possess significant anticancer properties. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Results indicate moderate to high efficacy against bacterial strains, with potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Quinoline derivatives have also been investigated for their neuroprotective properties. They may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thereby enhancing cholinergic neurotransmission and offering potential therapeutic benefits in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

A comparative study reveals how this compound stands out among similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline | Contains a fluorine atom | Enhanced anticancer activity |

| 3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline | Features methoxy groups | Improved solubility and receptor binding |

| 3-(Benzenesulfonyl)-8-(4-methylpiperazin-1-yl)quinoline | Variation in piperazine positioning | Affects receptor dynamics differently |

The unique combination of functional groups in this compound enhances its potential as a therapeutic agent compared to its analogs.

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

- Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibits cell growth in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

- Neuroprotective Research : A study focused on the inhibition of AChE showed that derivatives similar to this compound exhibited selective inhibition, suggesting potential use in treating Alzheimer's disease .

- Antimicrobial Evaluations : Compounds from the same family were tested against Gram-positive and Gram-negative bacteria, revealing effective antibacterial properties that warrant further exploration for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.